Zidovudine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

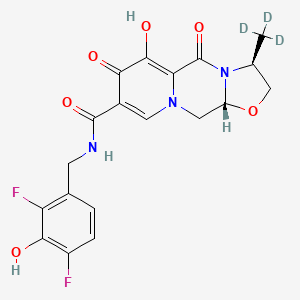

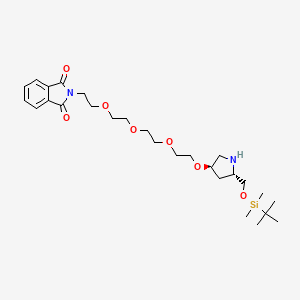

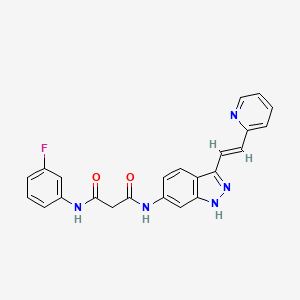

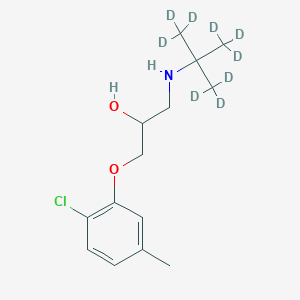

Zidovudine-d3, also known as azidothymidine-d3, is a deuterated form of zidovudine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to differentiate it from the non-deuterated form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zidovudine-d3 involves the following steps:

Starting Material: Thymidine is used as the starting material.

Formation of Mesylate: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.

Azidation: The mesylate is then reacted with lithium azide in dimethylformamide to replace the mesyl group with an azido group, resulting in the formation of azidothymidine.

Deuteration: The hydrogen atoms in azidothymidine are replaced with deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Using large-scale reactors to handle the reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Zidovudine-d3 undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions.

Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions.

Alkyne Compounds: React with the azido group in cycloaddition reactions.

Dimethylformamide: Common solvent used in the synthesis.

Major Products

Cycloaddition Products: Formation of triazole derivatives through cycloaddition reactions.

Applications De Recherche Scientifique

Zidovudine-d3 has several scientific research applications:

Pharmacokinetic Studies: Used to study the pharmacokinetics of zidovudine by differentiating it from the non-deuterated form.

HIV Research: Employed in research related to HIV treatment and resistance mechanisms.

Drug Development: Used as a reference compound in the development of new antiretroviral drugs.

Biological Studies: Investigated for its effects on cellular processes and interactions with other biomolecules.

Mécanisme D'action

Zidovudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It is phosphorylated to its active 5′-triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it causes DNA chain termination, thereby inhibiting viral replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

Stavudine: Another nucleoside analog reverse-transcriptase inhibitor.

Didanosine: A nucleoside analog used in HIV treatment.

Zalcitabine: Similar to zidovudine, used in HIV therapy.

Uniqueness

Zidovudine-d3 is unique due to its deuterium atoms, which provide distinct advantages in pharmacokinetic studies. It also has a well-established mechanism of action and is widely used in HIV research and treatment.

Propriétés

Formule moléculaire |

C10H13N5O4 |

|---|---|

Poids moléculaire |

270.26 g/mol |

Nom IUPAC |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3 |

Clé InChI |

HBOMLICNUCNMMY-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)